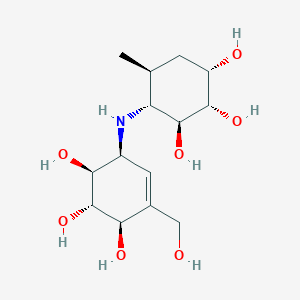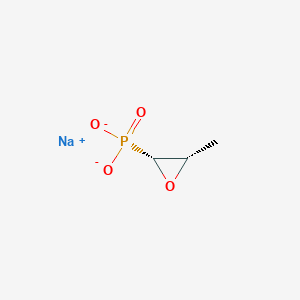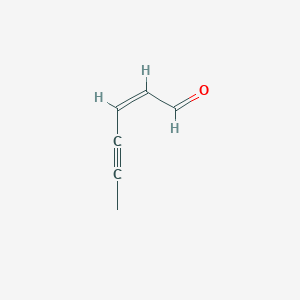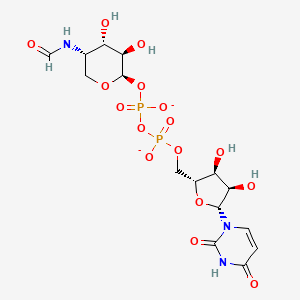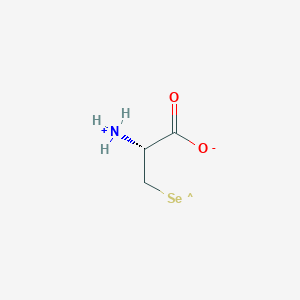
L-selenocysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-selenocysteine zwitterion is zwitterionic form of L-selenocysteine having a anionic carboxy group and a cationic amino group; major species at pH 7.3. It is a tautomer of a L-selenocysteine.
Aplicaciones Científicas De Investigación
Proteogenomics and Mass Spectrometry
L-selenocysteine, a naturally occurring amino acid, is encoded in the genomic sequence of many proteins used in biomedical research. Its identification in tandem mass spectrometry proteomics data was initially challenging. However, a study by Fenyö and Beavis (2016) discovered that with a simple alteration in search parameters, peptides containing selenocysteine could be confidently identified from existing proteomics data, without needing to change experimental protocols (Fenyö & Beavis, 2016).
Enzymatic Function
Mihara et al. (1999) explored the role of selenocysteine lyase, an enzyme catalyzing the decomposition of L-selenocysteine to L-alanine and elemental selenium. Their study on Escherichia coli revealed insights into the enzyme's specificity and catalytic process, providing a deeper understanding of selenocysteine's enzymatic function (Mihara et al., 1999).
NMR Properties and Structural Effects
Struppe, Zhang, and Rozovsky (2015) conducted solid-state NMR measurements of L-selenocystine's chemical shift tensor, offering insights into the (77)Se NMR properties of selenocysteine-containing systems. Their findings are critical for understanding selenocysteine's biological roles and for future studies of selenium-containing compounds and proteins (Struppe, Zhang, & Rozovsky, 2015).
Biological Recycling and Metabolism
Mihara and Esaki (2011) discussed the biological role of selenocysteine lyase in recycling selenium from degraded selenoproteins. Their research sheds light on how the enzyme distinguishes between selenocysteine and cysteine and suggests potential directions for future research on its physiological role in mammals (Mihara & Esaki, 2011).
Role in Disease and Metabolic Syndrome
A study by Seale et al. (2012) on mice highlighted the significance of the selenocysteine lyase-mediated selenium recycling pathway. Disruption of this pathway led to metabolic syndrome-like conditions, connecting selenium and energy metabolism and emphasizing the enzyme's unique physiological role (Seale et al., 2012).
Catalytic Mechanism and Structural Insights
Research on the mechanism, structure, and biological role of selenocysteine lyase, as discussed by Mihara and Tobe (2016), provides comprehensive insights into its catalytic process and structural characteristics. This knowledge is fundamental for understanding the enzyme's unique behavior and potential clinical applications (Mihara & Tobe, 2016).
Propiedades
Nombre del producto |
L-selenocysteine |
|---|---|
Fórmula molecular |
C3H6NO2Se |
Peso molecular |
167.06 g/mol |
InChI |
InChI=1S/C3H6NO2Se/c4-2(1-7)3(5)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 |
Clave InChI |
FDKWRPBBCBCIGA-REOHCLBHSA-N |
SMILES isomérico |
C([C@@H](C(=O)[O-])[NH3+])[Se] |
SMILES canónico |
C(C(C(=O)[O-])[NH3+])[Se] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



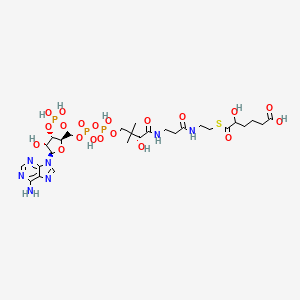
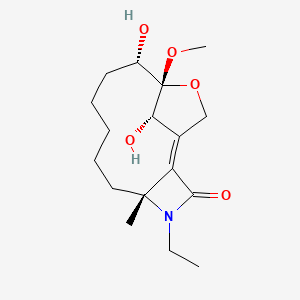
![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-5,7,8-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1261659.png)
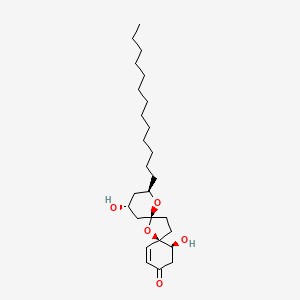
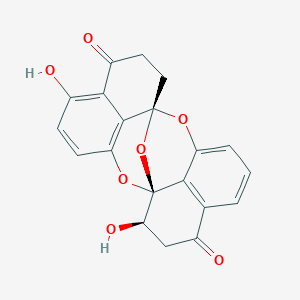
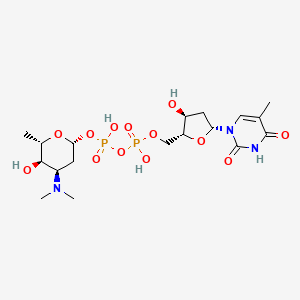
![6-Acetonyl-6-hydroxy-indolo[2,1-b]quinazolin-12-one](/img/structure/B1261666.png)
